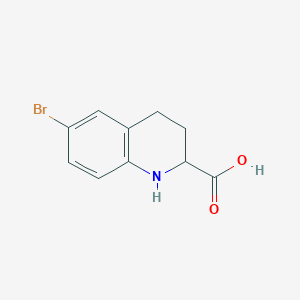6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
CAS No.: 1260639-25-5
Cat. No.: VC8224647
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260639-25-5 |
|---|---|
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.10 |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H10BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14) |
| Standard InChI Key | KJSAITYVBBIGAG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)Br)NC1C(=O)O |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)NC1C(=O)O |
Introduction
Chemical Identity and Structural Features
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CHBrNO) is a brominated derivative of tetrahydroquinoline, featuring a partially saturated quinoline ring system. The bromine atom occupies the 6-position, while the carboxylic acid group is located at the 2-position of the heterocyclic scaffold. Key structural attributes include:
-
Molecular Formula: CHBrNO
-
Molecular Weight: 256.10 g/mol (calculated from atomic masses)
-
IUPAC Name: 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
The tetrahydroquinoline core confers partial saturation, reducing aromaticity compared to fully unsaturated quinoline derivatives. This structural modification enhances conformational flexibility, potentially influencing binding interactions in biological systems.
Table 1: Comparative Molecular Properties of Related Brominated Tetrahydroquinolines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | CHBrN | 212.09 | Bromine, amine |
| Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | CHBrNO | 270.12 | Bromine, methyl ester |
| 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | CHBrNO | 256.10 | Bromine, carboxylic acid |
Data derived from CAS entries and related synthetic protocols .
Synthesis and Manufacturing Protocols
The synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves sequential functionalization of the tetrahydroquinoline scaffold. A representative pathway, adapted from patented methodologies for analogous compounds , includes the following steps:
Step 1: Bromination of Tetrahydroquinoline
Tetrahydroquinoline undergoes electrophilic aromatic substitution using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr). The reaction selectively brominates the 6-position due to electronic and steric directing effects of the existing substituents.
Physicochemical Properties
Experimental data for the exact compound remain limited, but properties can be extrapolated from structurally related molecules:
-
Density: ~1.4 g/cm (similar to brominated tetrahydroisoquinolines )
-
Boiling Point: Estimated 280–300°C (decomposition may occur before vaporization)
-
Solubility: Limited solubility in polar solvents (e.g., water) due to the hydrophobic tetrahydroquinoline core; soluble in dimethyl sulfoxide (DMSO) and dichloromethane.
-
Stability: Sensitive to strong acids/bases and oxidizing agents; storage at 2–8°C under inert atmosphere recommended .
Applications in Medicinal Chemistry
Brominated tetrahydroquinoline derivatives exhibit diverse biological activities, positioning them as valuable intermediates in drug discovery:
-
Anticancer Agents: Analogous compounds demonstrate inhibitory effects on cancer cell proliferation by targeting tubulin polymerization or kinase enzymes.
-
Antimicrobial Activity: The bromine atom enhances halogen bonding interactions with microbial enzymes, potentially improving potency against resistant strains.
-
Neurological Therapeutics: Tetrahydroquinoline scaffolds are explored as modulators of neurotransmitter receptors (e.g., serotonin 5-HT receptors).
Research Findings and Future Directions
Recent studies highlight the compound’s utility as a building block for complex molecules. For instance, its carboxylic acid group enables conjugation with amine-containing biomolecules via peptide coupling reagents (e.g., EDC/HOBt) . Challenges in optimizing synthetic yields and regioselectivity persist, prompting investigations into catalytic asymmetric synthesis methods.
Future research directions include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromine position and carboxylic acid group to enhance target affinity.
-
Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.
-
Polymer-Supported Synthesis: Leveraging solid-phase techniques for high-throughput library generation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume